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molecular formula C6H2BrF3 B061163 1-Bromo-2,3,4-trifluorobenzene CAS No. 176317-02-5

1-Bromo-2,3,4-trifluorobenzene

Cat. No. B061163
M. Wt: 210.98 g/mol
InChI Key: MUUAQFJJUGVBGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09290468B2

Procedure details

To a solution of 2,3,4-trifluorobromobenzene in appropriate solvent is added strong base (such as LDA, nBuLi, LiHDMS) under nitrogen atmosphere. The reaction is generally carried out at low temperature (−50-−80° C., prefer −78° C.). The reaction is kept stirring for some time (0.5-12 h, preferably select 0.5-2 h) and is added dry ice. The resulting mixture is kept stirring for some time (3-12 h, prefer 5-10 h) and 5-bromo-2,3,4-trifluorobenzoic acid is obtained after conventional workup.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[C:6]([F:9])[CH:5]=[CH:4][C:3]=1[Br:10].[Li+].CC([N-]C(C)C)C.[Li]CCCC.[C:24](=[O:26])=[O:25]>>[Br:10][C:3]1[C:2]([F:1])=[C:7]([F:8])[C:6]([F:9])=[C:5]([CH:4]=1)[C:24]([OH:26])=[O:25] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC(=C1F)F)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
The reaction is kept stirring for some time (0.5-12 h, preferably select 0.5-2 h) and
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is generally carried out at low temperature (−50-−80° C., prefer −78° C.)
STIRRING
Type
STIRRING
Details
The resulting mixture is kept stirring for some time (3-12 h, prefer 5-10 h)
Duration
7.5 (± 2.5) h

Outcomes

Product
Details
Reaction Time
1.25 (± 0.75) h
Name
Type
product
Smiles
BrC=1C(=C(C(=C(C(=O)O)C1)F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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